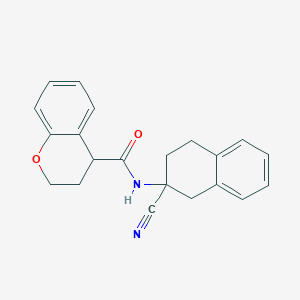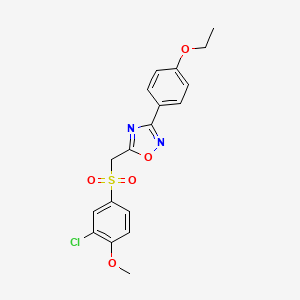![molecular formula C12H12FNO3 B2653015 2-[(2-Fluoro-5-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid CAS No. 866150-52-9](/img/structure/B2653015.png)
2-[(2-Fluoro-5-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(2-Fluoro-5-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C12H12FNO3 and its molecular weight is 237.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen Bonding and Structural Insights
Research by Fröhlich et al. (2006) explored the solid-state structures of 2-fluoro-2-phenylcyclopropane derivatives, revealing that close intermolecular contacts of fluorine substituents to hydrogen atoms result not only from crystal packing effects but also from weak hydrogen bridges. This study provides foundational knowledge on the structural behavior of fluorinated cyclopropane derivatives, which could be extrapolated to understand the interactions and potential applications of the specific compound (Fröhlich et al., 2006).
Enzymatic Inhibition Studies
Liu et al. (2015) investigated 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid for its reactivity and inhibition of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase, showcasing the potential of cyclopropane derivatives in biological systems. While not directly about the exact compound, these studies indicate cyclopropane derivatives' relevance in biochemistry and pharmaceutical sciences (Liu et al., 2015).
Synthesis and Biological Activity
Kazuta et al. (2002) developed chiral cyclopropanes as conformationally restricted analogues of histamine, demonstrating the cyclopropane ring's utility in enhancing biological activity through conformational restriction. This research illustrates the cyclopropane ring's potential in creating more effective and selective bioactive compounds, which could be applicable to derivatives like 2-[(2-Fluoro-5-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid (Kazuta et al., 2002).
Properties
IUPAC Name |
2-[(2-fluoro-5-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c1-6-2-3-9(13)10(4-6)14-11(15)7-5-8(7)12(16)17/h2-4,7-8H,5H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGQJJIYOGSNMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
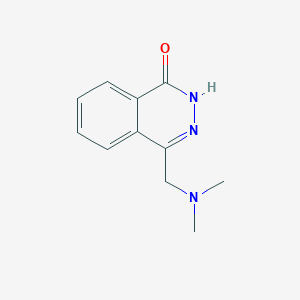
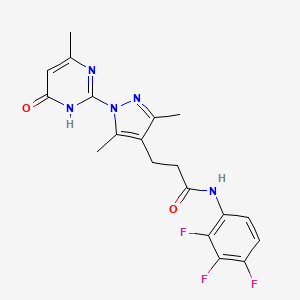
![(Z)-2-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2652937.png)
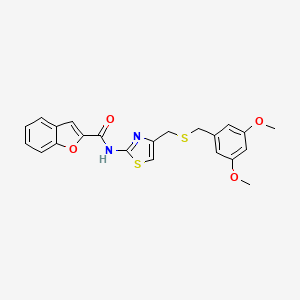
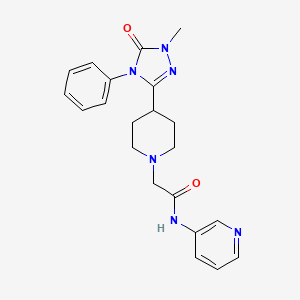
![N-(2-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2652942.png)
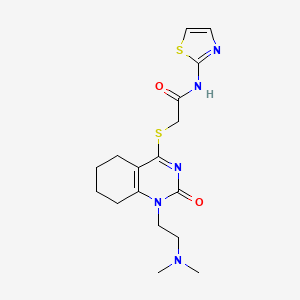
![Diethyl 5-[2-(1,3-dioxoinden-2-ylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2652947.png)
![methyl 4-(2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2652948.png)
![2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2652949.png)
![N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide](/img/structure/B2652950.png)
![cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B2652953.png)
